molecular formula C9H9ClN4 B1452634 5-(1-chloroethyl)-1-phenyl-1H-tetrazole CAS No. 858483-92-8

5-(1-chloroethyl)-1-phenyl-1H-tetrazole

Cat. No. B1452634
M. Wt: 208.65 g/mol
InChI Key: NDGJFKRTKOOXHR-UHFFFAOYSA-N
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Description

The compound “5-(1-chloroethyl)-1-phenyl-1H-tetrazole” is a tetrazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . They are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of “5-(1-chloroethyl)-1-phenyl-1H-tetrazole” would consist of a tetrazole ring attached to a phenyl group and a chloroethyl group . The exact structure and properties would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving “5-(1-chloroethyl)-1-phenyl-1H-tetrazole” would depend on the reaction conditions and the other reactants involved. Tetrazoles are known to undergo a variety of reactions, including substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(1-chloroethyl)-1-phenyl-1H-tetrazole” would depend on its specific molecular structure. Factors that could influence these properties include the size and shape of the molecule, the types and arrangement of its functional groups, and its electronic structure .

Scientific Research Applications

Green Synthesis of Antibacterially Active Compounds

A study by Nasrollahzadeh, Issaabadi, and Sajadi (2018) introduced a novel, recyclable magnetic Brønsted acidic ionic liquid based on 5-phenyl-1H-tetrazole for the green synthesis of 1-carbamoyl-1-phenylureas in water. This process emphasizes high yields, short reaction times, and the reuse of the catalyst without significant loss of activity, underlining an eco-friendly approach to producing antibacterial compounds (Nasrollahzadeh, Issaabadi, & Sajadi, 2018).

Antibacterial Evaluation of Tetrazole Derivatives

Research by Mekky and Thamir (2019) focused on synthesizing novel 1-phenyl-1H-tetrazole-5-thiol derivatives and evaluating their antibacterial activity against E. coli and Staphylococcus aureus. Their findings show that certain derivatives exhibit high inhibition activity, suggesting the potential for developing new antibacterial agents from tetrazole derivatives (Mekky & Thamir, 2019).

Molecular Structure and Docking Studies

A study on the crystal structure and docking studies of two tetrazole derivatives by Al-Hourani et al. (2015) provided insights into the orientation and interaction of tetrazole molecules with the cyclooxygenase-2 enzyme, offering a basis for further research into the medicinal applications of tetrazole derivatives (Al-Hourani et al., 2015).

Antimicrobial Activity of Substituted Tetrazoles

Mohite and Bhaskar (2010) conducted a study on the synthesis, characterization, and in vitro antimicrobial activity of substituted N'-[Arylidene]-2-(5-Phenyl-1H- Tetrazol-1-yl) acetohydrazide, highlighting the potential of certain compounds in this category as effective against bacterial and fungal strains (Mohite & Bhaskar, 2010).

Safety And Hazards

The safety and hazards associated with “5-(1-chloroethyl)-1-phenyl-1H-tetrazole” would depend on its specific physical and chemical properties. Like all chemicals, it should be handled with appropriate safety precautions to prevent exposure and minimize risk .

Future Directions

The future research directions for “5-(1-chloroethyl)-1-phenyl-1H-tetrazole” would depend on its potential applications. Given the wide range of biological activities exhibited by tetrazole derivatives, it could be a promising area for further study .

properties

IUPAC Name

5-(1-chloroethyl)-1-phenyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c1-7(10)9-11-12-13-14(9)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGJFKRTKOOXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=NN1C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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